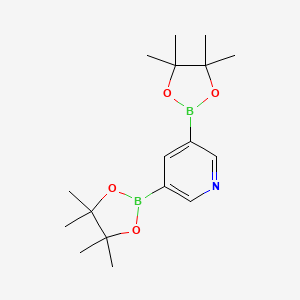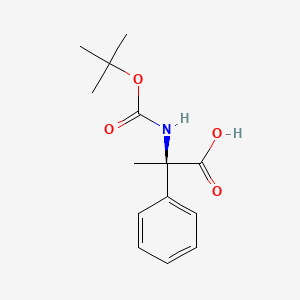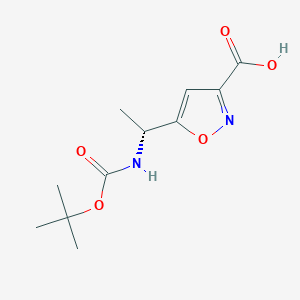
4-(Pyridin-2-yl)piperidine-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-(Pyridin-2-yl)piperidine-4-carbonitrile involves several steps. The process begins with the reaction of tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate with TFA-DCM at 0°C . The reaction mixture is then stirred for 40 minutes at 0°C. After this time, the reaction mixture is quenched with a saturated ammonium chloride solution and extracted with dichloromethane . The resultant product is then subjected to silica gel chromatography to yield 4-pyridin-2-ylpiperidine-4-carbonitrile .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, the compound can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Coordination Chemistry
Pyridine and its derivatives, including those related to 4-(Pyridin-2-yl)piperidine-4-carbonitrile, play a significant role in coordination chemistry. These compounds are known for their ability to act as ligands, forming complex compounds with metals. These complexes exhibit a variety of important properties such as spectroscopic characteristics, structural diversity, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011). The structural diversity and inclusion properties derived from the twisted structure and axial chirality of such ligands are of particular interest in the development of new materials and catalysts (Horikoshi & Mochida, 2006).
Medicinal Chemistry
In the realm of medicinal chemistry, pyridine derivatives, including structures similar to this compound, are pivotal. They are reported to have a wide range of biological activities, such as antifungal, antibacterial, antioxidant, and anticancer activities. These compounds are also explored as chemosensors due to their high affinity for various ions and neutral species (Abu-Taweel et al., 2022). Their versatility and efficacy make them valuable in the development of new therapeutic agents and diagnostic tools.
Organic Synthesis
Pyridine and piperidine derivatives serve as key intermediates in organic synthesis, facilitating the construction of complex molecular architectures. They are particularly valuable in the synthesis of various heterocyclic compounds, such as pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar, Vala, & Patel, 2023). The versatility of these compounds in organic reactions, including nucleophilic aromatic substitutions and their role as building blocks for heterocyclic synthesis, underscores their significance in advancing synthetic methodologies (Pietra & Vitali, 1972).
Safety and Hazards
Properties
IUPAC Name |
4-pyridin-2-ylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQVGWZSCZUOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693637 | |
| Record name | 4-(Pyridin-2-yl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767263-33-2 | |
| Record name | 4-(Pyridin-2-yl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)



